An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1,2-Bis(2-iodoethoxy)ethane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,2-Bis(2-iodoethoxy)ethane. This bifunctional molecule serves as a valuable building block in various fields, most notably as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Core Chemical Properties and Structure
1,2-Bis(2-iodoethoxy)ethane, also known as Ethylene Glycol Bis(2-iodoethyl) Ether, is a halogenated derivative of diethylene glycol. Its structure features two primary iodo groups, which are excellent leaving groups in nucleophilic substitution reactions, making it a versatile reagent for chemical synthesis.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1,2-bis(2-iodoethoxy)ethane[1][2] |
| CAS Number | 36839-55-1[1][2] |
| Molecular Formula | C₆H₁₂I₂O₂[1][2] |
| SMILES | C(COCCI)OCCI[1][2] |
| InChI Key | BCAGFJXMCZSAHD-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 369.97 g/mol [1][2] |
| Appearance | Light yellow to brown clear liquid |
| Density | 2.028 g/mL at 25 °C |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | n20/D 1.572 |
| Solubility | As a polyethylene glycol (PEG) derivative, it is expected to be soluble in water and a range of organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] Its solubility in organic solvents generally decreases with increasing molecular weight of the PEG chain.[4] |
Experimental Protocols
Synthesis of 1,2-Bis(2-iodoethoxy)ethane via Finkelstein Reaction
While a specific, detailed experimental protocol for the synthesis of 1,2-Bis(2-iodoethoxy)ethane is not widely published, a reliable method can be adapted from the well-established Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in a suitable solvent, typically acetone.[5][6][7][8] The insolubility of the resulting sodium chloride or bromide in acetone drives the reaction to completion.[5][7]
Reaction Scheme:
Materials:
-
1,2-Bis(2-chloroethoxy)ethane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Bis(2-chloroethoxy)ethane in anhydrous acetone.
-
Add a significant excess (e.g., 5-10 molar equivalents) of anhydrous sodium iodide to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).
-
Continue refluxing for several hours until the reaction is complete (e.g., as determined by thin-layer chromatography or gas chromatography).
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the precipitate with a small amount of cold acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2-Bis(2-iodoethoxy)ethane can be further purified.
Purification
The crude product can be purified by vacuum distillation. Due to the potential for decomposition of alkyl iodides, it is advisable to perform the distillation at the lowest possible pressure.[9] The purified product should be stored in a cool, dark place, and may be stabilized with a small amount of copper.
Analytical Characterization
The structure and purity of 1,2-Bis(2-iodoethoxy)ethane can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups. Based on the structure of the chloro-analogue, the protons adjacent to the iodine atom would appear as a triplet at approximately 3.2-3.4 ppm, while the other methylene protons would appear as multiplets in the range of 3.6-3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbon attached to the iodine would be shifted upfield compared to the carbons attached to oxygen.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O stretching frequencies for the ether linkages and C-I stretching vibrations.
Reactivity and Applications
The primary reactivity of 1,2-Bis(2-iodoethoxy)ethane stems from the two primary alkyl iodide functionalities. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[10] This reactivity makes it a valuable bifunctional linker for connecting two different molecular entities.
Application in PROTAC Development
A significant application of 1,2-Bis(2-iodoethoxy)ethane is in the field of drug discovery, specifically in the synthesis of PROTACs.[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13]
1,2-Bis(2-iodoethoxy)ethane serves as a flexible polyethylene glycol (PEG)-based linker, connecting the POI-binding ligand to the E3 ligase-binding ligand. The PEG nature of the linker can enhance the aqueous solubility and bioavailability of the PROTAC molecule.[14][15][16]
One notable example is its use in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways implicated in various B-cell malignancies.[11][17] By linking a BTK inhibitor to an E3 ligase ligand, the resulting PROTAC can effectively induce the degradation of BTK.
Signaling Pathway: BTK Degradation via PROTAC
The following diagram illustrates the general mechanism of action for a BTK-targeting PROTAC that utilizes a linker such as 1,2-Bis(2-iodoethoxy)ethane.
Conclusion
1,2-Bis(2-iodoethoxy)ethane is a valuable and versatile chemical building block with significant applications in modern drug discovery. Its bifunctional nature, coupled with the high reactivity of the primary iodide groups, makes it an ideal linker for constructing complex molecules such as PROTACs. The continued exploration of targeted protein degradation as a therapeutic strategy is likely to further expand the utility of this and related linker molecules in the development of novel therapeutics.
References
- 1. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 2. 1,2-Bis(2-iodoethoxy)ethane | C6H12I2O2 | CID 593436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. 1,2-Bis(2-iodoethoxy)ethane | PROTAC Linker | TargetMol [targetmol.com]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 17. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
